molecular formula C46H48O10P2 B6591640 (R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 1448722-98-2

(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Cat. No.: B6591640
CAS No.: 1448722-98-2
M. Wt: 822.8 g/mol
InChI Key: SWMJWTAAPZTGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C46H48O10P2 and its molecular weight is 822.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biochemical targets, influencing their function and activity .

Mode of Action

It is known that similar compounds can act as catalysts in various chemical reactions, such as glycosylation and protodeboronation . These reactions involve the compound interacting with its targets, leading to changes in their structure and function.

Biochemical Pathways

The compound is involved in various biochemical pathways. For instance, it has been used in a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor . It has also been used in the catalytic protodeboronation of pinacol boronic esters . These pathways have downstream effects on the synthesis of various biochemical compounds.

Pharmacokinetics

The compound’s stability and reactivity suggest that it may have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it catalyzes. For instance, in glycosylation reactions, it helps in the formation of both O-glycosides and N-glycosides . In protodeboronation reactions, it aids in the formal anti-Markovnikov hydromethylation of alkenes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of visible light can promote certain reactions . Additionally, the compound’s stability can be affected by air and moisture .

Properties

IUPAC Name

[2-[2-bis(3,5-dimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O10P2/c1-47-29-17-30(48-2)22-37(21-29)57(38-23-31(49-3)18-32(24-38)50-4)43-15-11-13-41(55-9)45(43)46-42(56-10)14-12-16-44(46)58(39-25-33(51-5)19-34(26-39)52-6)40-27-35(53-7)20-36(28-40)54-8/h11-28H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMJWTAAPZTGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)OC)OC)C3=CC(=CC(=C3)OC)OC)C4=C(C=CC=C4P(C5=CC(=CC(=C5)OC)OC)C6=CC(=CC(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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